Cas no 155740-10-6 (2-Cyclopentene-1-acetic acid, 4-hydroxy-α-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-, 2-(β-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-yl ester (9CI))
155740-10-6 structure
Product Name:2-Cyclopentene-1-acetic acid, 4-hydroxy-α-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-, 2-(β-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-yl ester (9CI)
CAS-Nr.:155740-10-6
MF:C26H36O14
MW:572.555649757385
CID:166106
Update Time:2024-03-01
2-Cyclopentene-1-acetic acid, 4-hydroxy-α-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-, 2-(β-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-yl ester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Cyclopentene-1-aceticacid, 4-hydroxy-a-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-,2-(b-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-ylester (9CI)
- 2-Cyclopentene-1-aceticacid, 4-hydroxy-a-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-,2-(b-D-glucopyranosyloxy)-1a,1b,2,5a,6
- Iridolinarin B
- Oxireno[4,5]cyclopenta[1,2-c]pyran,2-cyclopentene-1-acetic acid deriv.
- CID 101420726
- 2-Cyclopentene-1-acetic acid, 4-hydroxy-α-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-, 2-(β-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-yl ester (9CI)
-
- Inchi: 1S/C26H36O14/c1-9-13(29)6-11(15(9)23(34)35-3)12(7-27)22(33)38-20-10-4-5-36-24(16(10)26(2)21(20)40-26)39-25-19(32)18(31)17(30)14(8-28)37-25/h4-5,10-14,16-21,24-25,27-32H,6-8H2,1-3H3/t10?,11?,12?,13?,14-,16?,17-,18+,19-,20?,21?,24?,25+,26?/m1/s1
- InChI-Schlüssel: QXWRKKAWHODYQB-ARQBNGOPSA-N
- Lächelt: O1C2C(C3C=COC(C3C12C)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC(C(CO)C1C(C(=O)OC)=C(C)C(C1)O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1060
- Topologische Polaroberfläche: 214
Experimentelle Eigenschaften
- Dichte: 1.55±0.1 g/cm3(Predicted)
- Siedepunkt: 796.7±60.0 °C(Predicted)
- pka: 12.79±0.70(Predicted)
2-Cyclopentene-1-acetic acid, 4-hydroxy-α-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-, 2-(β-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-yl ester (9CI) Verwandte Literatur
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
155740-10-6 (2-Cyclopentene-1-acetic acid, 4-hydroxy-α-(hydroxymethyl)-2-(methoxycarbonyl)-3-methyl-, 2-(β-D-glucopyranosyloxy)-1a,1b,2,5a,6,6a-hexahydro-1a-methyloxireno[4,5]cyclopenta[1,2-c]pyran-6-yl ester (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz